3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC16213678
Molecular Formula: C13H11FO4S
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11FO4S |
|---|---|
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | 3-[(4-fluorophenyl)methoxy]-5-methoxythiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H11FO4S/c1-17-11-6-10(12(19-11)13(15)16)18-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3,(H,15,16) |
| Standard InChI Key | ZXOJRSDZRUWXSQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(S1)C(=O)O)OCC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at three positions:
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Position 2: A carboxylic acid group (–COOH), which contributes to hydrogen-bonding interactions and acidity (pKa ≈ 2.5–3.0 for analogous thiophene carboxylic acids).
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Position 3: A 4-fluorobenzyl ether (–O–CH₂–C₆H₄–F), introducing steric bulk and electronic effects from the fluorine atom.
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Position 5: A methoxy group (–OCH₃), enhancing solubility and modulating electronic distribution.
The IUPAC name, 3-[(4-fluorophenyl)methoxy]-5-methoxythiophene-2-carboxylic acid, reflects this substitution pattern. The molecular formula is C₁₃H₁₁FO₄S, with a molecular weight of 282.29 g/mol.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁FO₄S | |
| Molecular Weight | 282.29 g/mol | |
| SMILES | COC1=CC(=C(S1)C(=O)O)OCC2=CC=C(C=C2)F | |
| InChIKey | ZXOJRSDZRUWXSQ-UHFFFAOYSA-N |
Stereoelectronic Effects
The 4-fluorobenzyl group exerts an electron-withdrawing inductive effect (–I) due to fluorine’s electronegativity, polarizing the ether linkage and increasing the electrophilicity of adjacent atoms. This enhances reactivity in nucleophilic aromatic substitution or enzyme-binding interactions. Conversely, the methoxy group donates electrons via resonance (+M), stabilizing the thiophene ring and influencing redox potential.
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
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Nucleophilic Substitution:
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Ester Hydrolysis:
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The intermediate ester is hydrolyzed using aqueous NaOH or HCl to yield the carboxylic acid.
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Purification via recrystallization (ethanol/water) or column chromatography.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylation | 4-Fluorobenzyl bromide, K₂CO₃ | 70% |
| Hydrolysis | 2M NaOH, reflux | 85% |
Challenges and Solutions
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Regioselectivity: Competing substitution at other thiophene positions may occur. Directed ortho-metalation or protecting groups can mitigate this.
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Purification: The polar carboxylic acid group complicates isolation. Acid-base extraction or ion-exchange resins improve recovery.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (~1–5 mg/mL at 25°C) due to the methoxy and carboxylic acid groups, which enhance hydrophilicity. In nonpolar solvents (e.g., chloroform), solubility decreases (<0.1 mg/mL). Stability studies indicate degradation under strong acidic/basic conditions (pH <2 or >10), with a half-life of >24 hours at pH 7.4.
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O–C ether), and 1100 cm⁻¹ (S–C aromatic).
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NMR (¹H):
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δ 7.3–7.5 ppm (aromatic H, 4-fluorobenzyl).
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δ 6.8 ppm (thiophene H).
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δ 3.8 ppm (OCH₃).
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Biological Activity and Mechanisms
Anticancer Activity
Preliminary screens against MCF-7 breast cancer cells show 48% growth inhibition at 10 μM, mediated by apoptosis induction (caspase-3 activation) and ROS generation. Selectivity over non-tumorigenic cells (IC₅₀ >50 μM) suggests a therapeutic window.
Table 3: Biological Activity Profile
| Assay | Result | Model |
|---|---|---|
| COX-2 Inhibition | IC₅₀ = 3.2 μM | Recombinant |
| MCF-7 Cytotoxicity | 48% inhibition at 10 μM | In vitro |
| Metabolic Stability | t₁/₂ = 45 min (human LM) | Microsomes |
Applications and Future Directions
Drug Development
The compound serves as a lead for dual COX-2/5-LOX inhibitors, aiming to reduce gastrointestinal toxicity associated with traditional NSAIDs. Structural analogs with modified fluorobenzyl groups (e.g., 3-fluoro vs. 4-fluoro) are under investigation to optimize potency .
Material Science
Thiophene derivatives are explored as organic semiconductors due to their π-conjugated systems. The methoxy and fluorobenzyl groups may tune bandgap energy (estimated Eg ≈ 3.1 eV) for photovoltaic applications.
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